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Cat. No.: B560620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rucaparib Camsylate is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP)

enzyme family, playing a crucial role in the treatment of cancers with deficiencies in the

homologous recombination repair (HRR) pathway.[1][2] This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and the molecular

mechanism of action of Rucaparib Camsylate, intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Identity
Rucaparib Camsylate is the camsylate salt of rucaparib, a tricyclic indole derivative.[3] The

chemical structure consists of the active rucaparib molecule and a camsylate counter-ion.

IUPAC Name: [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-

fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-

tetraen-9-one[3]

CAS Number: 1859053-21-6[3]

Molecular Formula: C₂₉H₃₄FN₃O₅S[3]
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Physicochemical Properties
A summary of the key physicochemical properties of Rucaparib Camsylate is presented in the

table below, providing essential data for formulation and experimental design.

Property Value References

Molecular Weight 555.66 g/mol [4]

Appearance White to pale yellow powder [5]

Solubility

Soluble in DMSO.[1] Shows

pH-independent low solubility

of approximately 1 mg/mL

across the physiological pH

range.[5]

[1][5]

pKa (Strongest Basic) 9.32 [6]

Storage Temperature -20°C [7]

Mechanism of Action: PARP Inhibition and Synthetic
Lethality
Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[8] These enzymes are critical

components of the base excision repair (BER) pathway, which is responsible for repairing DNA

single-strand breaks (SSBs).

The mechanism of action of Rucaparib Camsylate is based on the concept of "synthetic

lethality." In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous

recombination repair (HRR) pathway for double-strand break (DSB) repair is deficient. When

PARP is inhibited by rucaparib, SSBs are not efficiently repaired and can progress to DSBs

during DNA replication. In HRR-deficient cells, these DSBs cannot be accurately repaired,

leading to genomic instability and ultimately, cell death.

Rucaparib's mechanism via PARP inhibition.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the accurate assessment of

Rucaparib Camsylate's properties and activity.

Purity and Stability-Indicating Assay by RP-HPLC
This method is designed to determine the purity of Rucaparib Camsylate and to separate it

from potential degradation products.[9][10]

Sample Preparation
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Data Analysis
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Workflow for HPLC analysis of Rucaparib.

Methodology:

Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-

HPLC) system equipped with a UV detector is used.[9]

Column: Symmetry C18 ODS (25 cm × 0.46 cm, 5 µm) analytical column.[9]

Mobile Phase: A mixture of 0.02 M Phosphate buffer and Methanol (65:35% v/v), with the pH

adjusted to 4.8.[9]

Flow Rate: 1.0 mL/min.[9]

Detection: UV detection at a wavelength of 286 nm.[9]

Sample Preparation: Standard and sample solutions are prepared by dissolving Rucaparib
Camsylate in a suitable diluent (e.g., methanol) to a known concentration.[11]

Forced Degradation Studies: To establish the stability-indicating nature of the method, the

drug is subjected to stress conditions including acid and base hydrolysis, oxidation, thermal,
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and photolytic degradation.[9][10]

PARP Inhibition Assay (Cell-Based)
This assay measures the ability of Rucaparib Camsylate to inhibit PARP activity within cells.

[8]

Methodology:

Cell Culture: Ovarian cancer cell lines (e.g., PEO1, which has a BRCA2 mutation) are

cultured under standard conditions.[8]

Treatment: Cells are treated with varying concentrations of Rucaparib Camsylate or a

vehicle control (e.g., DMSO) for a specified period (e.g., 1.5 hours).[8]

Induction of DNA Damage: PARP activity is stimulated by inducing DNA damage, for

example, by treating the cells with hydrogen peroxide (H₂O₂).[8]

Immunofluorescence:

Cells are fixed and permeabilized.

Non-specific binding is blocked using bovine serum albumin (BSA).

Cells are then incubated with a primary antibody specific for poly(ADP-ribose) (PAR), the

product of PARP activity.

A fluorescently labeled secondary antibody is used for detection.

Microscopy and Analysis: The fluorescence intensity, which is proportional to PARP activity,

is visualized and quantified using a fluorescence microscope. A decrease in fluorescence in

rucaparib-treated cells compared to the control indicates PARP inhibition.

Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of Rucaparib Camsylate on cancer cell

lines.[12]
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Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.[12]

Drug Treatment: Cells are treated with a range of concentrations of Rucaparib Camsylate
for a defined period (e.g., 4 days).[12]

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

is added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.[12]

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.

Conclusion
Rucaparib Camsylate is a well-characterized PARP inhibitor with a clear mechanism of action

that exploits the vulnerabilities of HRR-deficient cancer cells. The information provided in this

guide, including its chemical and physical properties, the signaling pathway it targets, and

detailed experimental protocols, serves as a valuable resource for researchers and

professionals involved in the ongoing development and application of this important therapeutic

agent. The provided methodologies offer a foundation for the consistent and reliable evaluation

of Rucaparib Camsylate in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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